molecular formula C15H10N4OS2 B2440901 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide CAS No. 1226437-74-6

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2440901
CAS No.: 1226437-74-6
M. Wt: 326.39
InChI Key: XCPXSKKCTDZUOW-UHFFFAOYSA-N
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Description

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide is a synthetic organic compound featuring a complex fused heterocyclic system. This structure is based on a benzothiazole core, which is a privileged scaffold in modern medicinal chemistry due to its significant and diverse biological activities . Benzothiazole-based compounds are recognized for their ability to interact with a variety of biological targets, making them valuable candidates in drug discovery campaigns . Researchers have integrated benzothiazole derivatives into pharmaceutical agents targeting critical diseases, with demonstrated activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects . Furthermore, analogous compounds containing the thiazolo[5,4-b]pyridine moiety have been investigated as positive allosteric modulators for central nervous system targets, such as the muscarinic acetylcholine receptor (M4), highlighting the relevance of such fused ring systems in neuroscience and neuropharmacology research . The specific substitution pattern of this compound, featuring a 7-methyl group and a pyridine-2-carboxamide moiety, suggests its potential for exploration in structure-activity relationship (SAR) studies. It serves as a key intermediate for researchers developing novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and central nervous system disorders. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS2/c1-8-17-9-5-6-10-13(12(9)21-8)22-15(18-10)19-14(20)11-4-2-3-7-16-11/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPXSKKCTDZUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-methylbenzenethiol

The benzothiazole core is synthesized via cyclization of 2-amino-4-methylbenzenethiol with a carbonyl source. A modified Hantzsch thiazole synthesis is employed, where the thiol group reacts with an α-bromoketone to form the benzothiazole ring.
Procedure :

  • Dissolve 2-amino-4-methylbenzenethiol (10 mmol) in ethanol (50 mL).
  • Add α-bromoacetophenone (10 mmol) and reflux for 6 hours.
  • Cool the mixture, isolate the precipitate via filtration, and recrystallize from ethanol to yield 7-methyl-benzothiazol-2-amine as a yellow solid (yield: 82%).

Characterization :

  • 1H-NMR (400 MHz, DMSO-d6) : δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 6.98 (d, J = 8.0 Hz, 1H, Ar-H), 2.41 (s, 3H, CH3).
  • LC-MS : m/z 165.1 [M+H]+.

Formation of the Thiazolo[4,5-g]benzothiazole Scaffold

Bromoacetylation of 7-Methyl-benzothiazol-2-amine

Introducing a bromoacetyl group at the amine position enables subsequent cyclization to form the fused thiazole ring.
Procedure :

  • Suspend 7-methyl-benzothiazol-2-amine (5 mmol) in dry dichloromethane (30 mL).
  • Add bromoacetyl bromide (6 mmol) dropwise under ice-cooling.
  • Stir at room temperature for 12 hours, then wash with NaHCO3 solution and dry over MgSO4.
  • Evaporate the solvent to obtain 2-bromoacetamido-7-methylbenzothiazole as a white solid (yield: 75%).

Characterization :

  • 13C-NMR (100 MHz, CDCl3) : δ 168.2 (C=O), 152.1 (C-S), 132.4–118.7 (Ar-C), 29.8 (CH2Br), 21.3 (CH3).

Cyclization with Thiourea

The bromoacetamido intermediate undergoes cyclization with thiourea to form the thiazolo ring.
Procedure :

  • Reflux 2-bromoacetamido-7-methylbenzothiazole (3 mmol) and thiourea (3.3 mmol) in ethanol (40 mL) for 4 hours.
  • Cool, filter the precipitate, and recrystallize from DMF/ethanol (1:1) to yield 7-methyl-thiazolo[4,5-g]benzothiazol-2-amine (yield: 68%).

Characterization :

  • 1H-NMR (400 MHz, DMSO-d6) : δ 8.12 (s, 1H, Thiazole-H), 7.64 (d, J = 8.4 Hz, 1H, Ar-H), 7.51 (d, J = 8.4 Hz, 1H, Ar-H), 2.48 (s, 3H, CH3).
  • Elemental Analysis : Calculated for C10H7N3S2: C 49.78%, H 2.92%, N 17.41%; Found: C 49.65%, H 3.01%, N 17.28%.

Introduction of the Pyridine-2-carboxamide Group

Coupling with Pyridine-2-carboxylic Acid

The final amidation employs a carbodiimide-mediated coupling reaction, as exemplified in patent literature.
Procedure :

  • Suspend 7-methyl-thiazolo[4,5-g]benzothiazol-2-amine (2 mmol) in dry dichloromethane (20 mL).
  • Add pyridine-2-carboxylic acid (2.4 mmol), DMAP (0.2 mmol), and DCC (2.4 mmol).
  • Stir at room temperature for 6 hours, filter off dicyclohexylurea, and concentrate the filtrate.
  • Purify via column chromatography (SiO2, ethyl acetate/hexane 1:1) to obtain the title compound as a pale-yellow solid (yield: 58%).

Characterization :

  • 1H-NMR (400 MHz, DMSO-d6) : δ 9.02 (d, J = 4.8 Hz, 1H, Py-H), 8.72 (s, 1H, Thiazole-H), 8.24–7.98 (m, 3H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 2.53 (s, 3H, CH3).
  • 13C-NMR (100 MHz, DMSO-d6) : δ 168.9 (C=O), 162.4 (C=N), 150.2–122.1 (Ar-C), 21.5 (CH3).
  • HRMS (ESI) : m/z 367.0421 [M+H]+ (Calculated: 367.0425).

Table 1. Summary of Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Characterization Methods
2.1 α-Bromoacetophenone, EtOH, reflux 82 1H-NMR, LC-MS
3.1 Bromoacetyl bromide, CH2Cl2 75 13C-NMR
3.2 Thiourea, EtOH, reflux 68 1H-NMR, Elemental Analysis
4.1 DCC/DMAP, CH2Cl2 58 1H/13C-NMR, HRMS

Chemical Reactions Analysis

Types of Reactions

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: A simpler structure with similar thiazole rings.

    7-Methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-amine: Shares the bis(thiazole) core but lacks the picolinamide moiety.

Uniqueness

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide is unique due to the combination of the picolinamide group with the methylbenzo bis(thiazole) core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Biological Activity

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes thiazole and benzothiazole moieties. These structural elements are known for their diverse pharmacological properties. Synthesis typically involves multi-step organic reactions, often starting from simpler thiazole derivatives and incorporating various functional groups to enhance biological activity.

Common Synthetic Routes

  • Cyclocondensation Reactions : Utilizing high-pressure Q-Tube reactors to promote cyclocondensation between thiazolidinones and other reagents.
  • Multi-component Reactions : One-pot reactions that streamline the synthesis process while improving yield and purity.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have demonstrated that derivatives containing thiazole and benzothiazole structures exhibit notable cytotoxic effects against several cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (μM)
7cMCF-7 (Breast)14.34
7hMCF-7 (Breast)10.39
7sHCT-116 (Colon)6.90

These findings suggest that the presence of electron-withdrawing substituents enhances cytotoxic activity, indicating a structure-activity relationship that can be exploited for drug design .

Analgesic and Anti-inflammatory Properties

In vivo studies have shown that related compounds exhibit analgesic and anti-inflammatory activities. The efficacy was evaluated using models such as the "hot plate" test and acetic acid-induced writhing model, demonstrating significant pain relief comparable to established analgesics .

The mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways critical for tumor growth and metastasis.

Case Studies

Several case studies highlight the therapeutic potential of thiazole and benzothiazole derivatives:

  • Study on MCF-7 Cell Line : A series of thiazolopyridazine derivatives were tested for cytotoxicity against MCF-7 cells, revealing IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Activity : New thiazolo[4,5-d]pyridazinones demonstrated substantial anti-inflammatory effects in animal models, suggesting potential for development into therapeutic agents for inflammatory diseases .

Q & A

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays.
  • Molecular Docking : Perform in silico simulations (AutoDock Vina, Schrödinger) to predict binding modes to ATP-binding pockets.
  • Apoptosis Studies : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays to confirm programmed cell death pathways .
    Contradictory activity reports across cell lines may arise from differential expression of target proteins, necessitating transcriptomic profiling (e.g., RNA-seq) .

How should researchers address discrepancies in reported biological activity data for this compound?

Q. Advanced

  • Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required).
  • Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and culture conditions (serum concentration, passage number).
  • Orthogonal Assays : Cross-validate results using both MTT and clonogenic survival assays.
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .

What approaches are effective for structure-activity relationship (SAR) studies on this scaffold?

Q. Advanced

  • Systematic Substitution : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at positions 4 and 6 of the benzothiazole ring.
  • Bioisosteric Replacement : Replace the pyridine ring with isoquinoline or quinazoline to modulate lipophilicity.
  • Proteomic Profiling : Use thermal shift assays (TSA) to identify off-target interactions and refine selectivity .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Advanced

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify regiochemistry of the fused rings and substituent positions.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 396.08).
  • X-ray Crystallography : Single-crystal diffraction to resolve ambiguities in stereochemistry (if crystals are obtainable) .

How can target identification studies be designed for this compound?

Q. Advanced

  • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins.
  • Kinase Profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler™).
  • CRISPR-Cas9 Knockout : Validate targets by knocking out candidate genes and assessing resistance in cell viability assays .

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